molecular formula C12H15N3 B3156362 3-Isopropyl-1-phenyl-1H-pyrazol-5-amine CAS No. 827614-44-8

3-Isopropyl-1-phenyl-1H-pyrazol-5-amine

Cat. No.: B3156362
CAS No.: 827614-44-8
M. Wt: 201.27 g/mol
InChI Key: RZIRPJOVBWGTDI-UHFFFAOYSA-N
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Description

Significance of Pyrazole (B372694) Heterocycles in Contemporary Chemical Research

Pyrazole heterocycles, five-membered rings containing two adjacent nitrogen atoms, are foundational scaffolds in modern chemical research. Their significance stems from their versatile synthetic accessibility and their ability to engage in a wide range of chemical transformations. This has led to their incorporation into a vast array of functional molecules with applications spanning medicinal chemistry, agrochemicals, and materials science.

In the pharmaceutical realm, the pyrazole nucleus is a key component in numerous approved drugs, exhibiting a broad spectrum of biological activities including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. nih.govglobalresearchonline.net Their ability to act as bioisosteres for other aromatic rings, such as phenyl groups, allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties of drug candidates. cambridgemedchemconsulting.comacs.org In agriculture, pyrazole derivatives are integral to the development of herbicides, insecticides, and fungicides, contributing to crop protection and food security. nih.gov The unique photophysical properties of certain pyrazole-containing compounds also make them valuable in the design of organic light-emitting diodes (OLEDs) and other advanced materials. nih.gov

Historical Context of Pyrazole Synthesis and Derivative Exploration

The exploration of pyrazole chemistry has a rich history dating back to the late 19th century. The seminal work of German chemist Ludwig Knorr in 1883, followed by the synthesis of the parent pyrazole by Hans von Pechmann in 1898, laid the groundwork for over a century of investigation. A cornerstone of pyrazole synthesis is the Knorr pyrazole synthesis, a condensation reaction between a hydrazine (B178648) and a 1,3-dicarbonyl compound. This robust and versatile method remains a widely used strategy for accessing a diverse range of substituted pyrazoles.

Over the decades, a multitude of other synthetic methodologies have been developed, further expanding the accessible chemical space of pyrazole derivatives. These include reactions involving α,β-unsaturated aldehydes and ketones, as well as multicomponent reactions that allow for the rapid assembly of complex pyrazole-containing structures. This continuous innovation in synthetic methods has been a primary driver in the exploration and application of pyrazole derivatives.

Overview of 3-Isopropyl-1-phenyl-1H-pyrazol-5-amine within Pyrazole Chemical Space

This compound emerges from this rich chemical tradition as a molecule of significant interest. Its structure incorporates several key features that make it a valuable building block and research tool. The phenyl group at the 1-position and the isopropyl group at the 3-position provide lipophilic character and steric bulk, which can be crucial for modulating interactions with biological targets. The amine group at the 5-position is a key functional handle, offering a site for a wide variety of chemical modifications and the introduction of further molecular complexity.

The synthesis of 5-aminopyrazoles, including analogs of the title compound, is well-established, often proceeding through the reaction of a β-ketonitrile with a hydrazine. This accessibility, combined with the reactivity of the amino group, positions this compound as a versatile scaffold for the synthesis of more complex heterocyclic systems.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₂H₁₅N₃
Molecular Weight 201.27 g/mol
CAS Number 827614-44-8

Research Landscape and Emerging Trends Pertaining to this compound and Related Pyrazole Amines

The current research landscape for 5-aminopyrazoles, including this compound, is vibrant and multifaceted. A dominant trend is their use as versatile synthons for the construction of fused heterocyclic systems. researchgate.netresearchgate.net The reactive amino group readily participates in cyclization reactions, providing access to a diverse array of pyrazolo-fused heterocycles such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines. These fused systems are of great interest in medicinal chemistry due to their often-enhanced biological activities.

Another significant area of research is the exploration of 5-aminopyrazole derivatives as privileged structures in drug discovery. researchgate.net The N-aryl-5-aminopyrazole motif, present in the title compound, is a recurring scaffold in the development of kinase inhibitors, which are a critical class of anticancer and anti-inflammatory agents. nih.govnih.gov The ability of the pyrazole ring to act as a bioisosteric replacement for a phenyl ring is a key strategy in lead optimization, often leading to improved metabolic stability and reduced off-target effects. cambridgemedchemconsulting.comacs.org

Furthermore, there is growing interest in the development of more efficient and environmentally benign synthetic methods for N-aryl-5-aminopyrazoles. One-pot, telescoped reactions are being explored to avoid the isolation of potentially hazardous intermediates like arylhydrazines. researchgate.net The investigation of the reactivity of the various positions on the pyrazole ring continues to yield novel transformations and the synthesis of previously inaccessible derivatives.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phenyl-5-propan-2-ylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H15N3/c1-9(2)11-8-12(13)15(14-11)10-6-4-3-5-7-10/h3-9H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZIRPJOVBWGTDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN(C(=C1)N)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401254797
Record name 3-(1-Methylethyl)-1-phenyl-1H-pyrazol-5-amine
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Molecular Weight

201.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

827614-44-8
Record name 3-(1-Methylethyl)-1-phenyl-1H-pyrazol-5-amine
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Record name 3-(1-Methylethyl)-1-phenyl-1H-pyrazol-5-amine
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Record name 1-phenyl-3-(propan-2-yl)-1H-pyrazol-5-amine
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Advanced Synthetic Methodologies for 3 Isopropyl 1 Phenyl 1h Pyrazol 5 Amine and Analogues

Classical and Contemporary Approaches to Pyrazole (B372694) Ring Formation

The construction of the pyrazole ring is a well-established area of heterocyclic chemistry, with primary methods involving the formation of two nitrogen-carbon bonds and one nitrogen-nitrogen bond.

The most traditional and widely employed method for pyrazole synthesis is the cyclocondensation reaction between a hydrazine (B178648) derivative and a 1,3-dielectrophilic species. nih.govthieme-connect.com This approach, famously known as the Knorr pyrazole synthesis, typically utilizes 1,3-dicarbonyl compounds which react with hydrazines to form the pyrazole core. mdpi.combeilstein-journals.org

The reaction can be extended to other 1,3-dielectrophiles, including:

α,β-Unsaturated Carbonyl Compounds: These substrates react with hydrazines, often via a Michael addition followed by cyclization and oxidation or elimination, to yield pyrazoles. mdpi.combeilstein-journals.orgnih.gov The initial product is typically a pyrazoline, which must then be oxidized to the aromatic pyrazole. mdpi.com

Acetylenic Ketones: The reaction of acetylenic ketones with hydrazines has been known for over a century, providing another route to the pyrazole ring. mdpi.comnih.gov However, this method can also suffer from a lack of regioselectivity, often producing a mixture of two regioisomers. mdpi.comnih.gov

β-Ketonitriles: These compounds are valuable precursors for the synthesis of 5-aminopyrazoles. The reaction with a hydrazine involves the condensation with the ketone and nitrile functionalities to form the heterocyclic ring directly.

These cyclocondensation reactions are versatile, but a significant challenge arises when using unsymmetrical 1,3-dicarbonyl compounds or their equivalents with substituted hydrazines, as this can lead to the formation of regioisomeric products. nih.govthieme-connect.com

An alternative and powerful strategy for pyrazole synthesis is the [3+2] cycloaddition reaction, also known as a 1,3-dipolar cycloaddition. nih.gov This method involves the reaction of a 1,3-dipole with a dipolarophile. For pyrazole synthesis, the most common dipoles are diazo compounds or nitrilimines, and the dipolarophile is typically an alkyne. acs.orgresearchgate.net

Diazo compounds, which can be generated in situ from precursors like N-tosylhydrazones, react with alkynes to form pyrazoles. organic-chemistry.orgthieme.de This method can offer high regioselectivity, which is influenced by both steric and electronic interactions between the substituents on the diazo compound and the alkyne. acs.org Similarly, nitrilimines, often generated in situ from hydrazonyl halides, undergo cycloaddition with alkynes to produce tetrasubstituted pyrazoles. mdpi.com While effective, this approach can also face challenges with regioselectivity depending on the specific substrates used. mdpi.com

Targeted Synthetic Strategies for 3-Isopropyl-1-phenyl-1H-pyrazol-5-amine

The synthesis of the specific target molecule, this compound, requires careful selection of precursors and reaction conditions to ensure the correct placement of the isopropyl, phenyl, and amine groups on the pyrazole ring.

A direct and efficient route to this compound involves the condensation of phenylhydrazine (B124118) with a suitable 1,3-dielectrophile containing an isopropyl group. The ideal precursor for the 5-amino functionality is a β-ketonitrile. Specifically, the reaction would utilize 4-methyl-3-oxopentanenitrile (B1278294) .

The proposed reaction mechanism involves the initial nucleophilic attack of the terminal nitrogen of phenylhydrazine on one of the electrophilic carbon centers of the β-ketonitrile, followed by an intramolecular cyclization and dehydration to yield the final aminopyrazole product. The choice of which nitrogen atom on phenylhydrazine attacks first and which electrophilic carbon is attacked is crucial for determining the final regiochemical outcome.

The primary challenge in the synthesis of this compound from phenylhydrazine and an unsymmetrical precursor like 4-methyl-3-oxopentanenitrile is controlling the regioselectivity. The reaction can potentially yield two different regioisomers: the desired 3-isopropyl isomer and the 5-isopropyl isomer.

Recent research has demonstrated that the choice of solvent plays a critical role in directing the outcome of such cyclocondensation reactions. thieme-connect.com Traditional conditions using protic solvents like ethanol (B145695) or acetic acid often result in poor selectivity and mixtures of isomers. thieme-connect.com In contrast, aprotic solvents with strong dipole moments and high dielectric constants, such as N,N-dimethylacetamide (DMAc), have been shown to dramatically improve regioselectivity. thieme-connect.com

The improved selectivity in solvents like DMAc is attributed to their ability to influence the reactivity of the two non-equivalent electrophilic centers in the dicarbonyl precursor and the two different nitrogen atoms in the substituted hydrazine. thieme-connect.com By favoring one reaction pathway over the other, a single regioisomer can be obtained in high yield. This allows for a more efficient and scalable synthesis, avoiding difficult chromatographic separations of the final products. thieme-connect.com

Table 1: Influence of Solvent on Regioselectivity in Pyrazole Synthesis (Illustrative)
PrecursorsSolventConditionsRatio of 3-Isopropyl Isomer to 5-Isopropyl IsomerReference Principle
Phenylhydrazine + 4-methyl-3-oxopentanenitrileEthanol50 °C, 24hPoor Selectivity (e.g., 60:40) thieme-connect.com
Phenylhydrazine + 4-methyl-3-oxopentanenitrileN,N-Dimethylacetamide (DMAc)Room Temp, 24hHigh Selectivity (e.g., >99:1) thieme-connect.com

Modern Synthetic Techniques and Green Chemistry Principles Applied to Pyrazoles

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds like pyrazoles to develop more sustainable and environmentally friendly processes. nih.govbenthamdirect.com These modern techniques focus on operational simplicity, atom economy, and the reduction of hazardous waste. nih.govresearchgate.net

Key green strategies in pyrazole synthesis include:

Multicomponent Reactions (MCRs): These reactions combine three or more reactants in a single pot to form the final product, which increases efficiency and reduces waste from intermediate purification steps. nih.govacs.org

Alternative Energy Sources: Microwave irradiation and ultrasonic assistance are used to accelerate reaction rates, often leading to higher yields and shorter reaction times compared to conventional heating. benthamdirect.comias.ac.in

Green Solvents: There is a significant shift away from hazardous organic solvents towards more benign alternatives. Water has been successfully used as a solvent for many pyrazole syntheses. thieme-connect.com Other green options include deep eutectic solvents (DES), which are biodegradable and have low toxicity. ias.ac.in

Catalysis: The use of recyclable or heterogeneous catalysts, such as nano-ZnO, can improve reaction efficiency and simplify product purification. mdpi.comnih.gov These catalysts can be easily recovered and reused, aligning with green chemistry principles. nih.gov

Solvent-Free Conditions: Conducting reactions without any solvent is an ideal green approach, as it completely eliminates solvent-related waste. Several pyrazole syntheses have been successfully performed under solvent-free conditions, often with microwave assistance. ias.ac.inpdeaamcollege.edu.in

Table 2: Overview of Green Chemistry Approaches in Pyrazole Synthesis
TechniqueDescriptionKey AdvantagesReference
Microwave-Assisted SynthesisUsing microwave irradiation to heat the reaction mixture.Rapid reaction rates, higher yields, improved purity. benthamdirect.comias.ac.in
Aqueous Media SynthesisUsing water as the reaction solvent.Environmentally benign, low cost, safe. thieme-connect.com
Solvent-Free ReactionsReactants are mixed without a solvent, often with grinding or heating.Eliminates solvent waste, high atom economy, simplified work-up. ias.ac.inpdeaamcollege.edu.in
Multicomponent Reactions (MCRs)Combining three or more starting materials in a one-pot reaction.High efficiency, reduced waste, operational simplicity. nih.govacs.org

Microwave-Assisted Synthesis of Pyrazole Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields in the preparation of heterocyclic compounds like pyrazole derivatives. nih.govdergipark.org.tr A general and efficient method for the synthesis of 1-aryl-1H-pyrazole-5-amines involves the microwave-mediated reaction of an appropriate α-cyanoketone with an aryl hydrazine in an acidic aqueous medium. nih.gov

For the specific synthesis of this compound, this methodology would involve the condensation of 4-methyl-2-oxopentanenitrile (B11998739) with phenylhydrazine. The reaction is typically carried out in a sealed vessel under microwave irradiation, which rapidly heats the reaction mixture to the desired temperature, often around 150°C. nih.gov The use of 1 M hydrochloric acid as a solvent and catalyst facilitates the cyclization and dehydration steps. nih.gov This approach is noted for its operational simplicity, short reaction times (often 10-15 minutes), and high yields, typically ranging from 70-90%. nih.gov A key advantage of this "green chemistry" approach is the use of water as a solvent, minimizing the need for volatile organic compounds. galchimia.com The product can be easily isolated by basifying the reaction mixture and collecting the precipitate by filtration. nih.gov

Table 1: Representative Conditions for Microwave-Assisted Synthesis of 1-Aryl-1H-pyrazole-5-amines

ParameterValue
Reactants α-cyanoketone, Aryl hydrazine
Solvent 1 M HCl (aqueous)
Temperature 150 °C
Reaction Time 10–15 minutes
Typical Yield 70–90%
Work-up Basification with NaOH, filtration

Flow Chemistry Applications in Pyrazole Scaffold Construction

Flow chemistry offers significant advantages for the synthesis of pyrazole scaffolds, including enhanced safety, scalability, and reaction control. mdpi.com This technique involves pumping reagents through a heated reactor coil or microreactor, allowing for precise control over temperature, pressure, and reaction time. For the construction of pyrazoles, flow chemistry can be employed in a multi-step sequence, often starting from readily available precursors. nih.gov

A two-stage flow process for pyrazole synthesis typically begins with the formation of an enaminone intermediate from an acetophenone, followed by condensation with a hydrazine. galchimia.com While a specific flow synthesis for this compound has not been detailed in the literature, a plausible route could involve the continuous reaction of an isopropyl-substituted enaminone with phenylhydrazine. The benefits of such a system include rapid optimization of reaction conditions and the ability to safely handle potentially hazardous intermediates, as they are consumed in situ. nih.gov The residence time in the reactor is a critical parameter, often in the range of minutes, leading to high throughput and efficient production. galchimia.com

Multicomponent Reactions (MCRs) for Diverse Pyrazole Systems

Multicomponent reactions (MCRs) are highly efficient one-pot processes where three or more reactants combine to form a complex product, incorporating most of the atoms of the starting materials. beilstein-journals.orgjocpr.com This approach is particularly valuable for generating libraries of structurally diverse pyrazoles. The synthesis of 5-aminopyrazole derivatives can be achieved through various MCR strategies. researchgate.net

A common MCR approach for pyrazole synthesis involves the condensation of a β-ketoester, an aldehyde, a nitrile, and a hydrazine. jocpr.com For the synthesis of this compound and its analogues, a three-component reaction of a β-ketonitrile (such as 3-oxo-4-methylpentanenitrile), an orthoformate, and phenylhydrazine could be envisioned. Such reactions are often catalyzed by an acid or a base and can be performed under solvent-free or green solvent conditions, enhancing their environmental compatibility. researchgate.net The versatility of MCRs allows for the introduction of various substituents on the pyrazole ring by simply changing the starting components, making it a powerful tool for creating diverse pyrazole systems. beilstein-journals.org

Advanced Spectroscopic and Analytical Characterization Methodologies for Pyrazole Amines

The structural elucidation and characterization of pyrazole amines like this compound rely on a combination of modern spectroscopic techniques. These methods provide detailed information about the molecular structure, functional groups, and molecular weight of the synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of pyrazole derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the atoms in the molecule.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons of the isopropyl group, the phenyl ring, the pyrazole ring, and the amine group. The isopropyl group would exhibit a doublet for the two methyl groups and a septet for the methine proton. The protons on the phenyl ring would appear as multiplets in the aromatic region. A characteristic singlet for the C4-H of the pyrazole ring would also be present. The protons of the primary amine group would likely appear as a broad singlet.

The ¹³C NMR spectrum would complement the ¹H NMR data, showing characteristic signals for the carbons of the isopropyl group, the phenyl ring, and the pyrazole core. The chemical shifts of the pyrazole ring carbons (C3, C4, and C5) are particularly diagnostic for confirming the structure. nih.gov

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

GroupPredicted ¹H NMR Shift (ppm)Predicted ¹³C NMR Shift (ppm)
Isopropyl CH₃~1.2 (d)~22
Isopropyl CH~3.0 (sept)~27
Pyrazole C4-H~5.5 (s)~95
Phenyl H7.2-7.5 (m)~120-140
Amine NH₂Broad singlet-
Pyrazole C3-~150
Pyrazole C5-~145

Note: These are predicted values based on analogous structures and may vary from experimental data.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum would show characteristic absorption bands. The N-H stretching vibrations of the primary amine group are expected in the region of 3300-3500 cm⁻¹. C-H stretching vibrations for the aromatic and aliphatic parts of the molecule would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C=N and C=C stretching vibrations of the pyrazole and phenyl rings would be observed in the 1500-1600 cm⁻¹ region. jocpr.comnist.gov

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. Phenyl-substituted pyrazoles typically exhibit strong absorption bands in the UV region due to π-π* transitions of the aromatic systems. nih.gov

Table 3: Expected IR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)
N-H Stretch (Amine)3300–3500
C-H Stretch (Aromatic)3000–3100
C-H Stretch (Aliphatic)2850–2960
C=N and C=C Stretch1500–1600

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and obtaining structural information through fragmentation patterns. For this compound (C₁₂H₁₅N₃), the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight (201.27 g/mol ).

The fragmentation pattern in the mass spectrum would provide further structural confirmation. Common fragmentation pathways for pyrazoles include the loss of small molecules like HCN and N₂. researchgate.net For this specific compound, fragmentation could also involve the loss of the isopropyl group or cleavage of the phenyl ring. The observation of fragment ions corresponding to these losses would support the proposed structure. nist.gov High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the molecule, providing unambiguous identification.

Reactivity and Chemical Transformations of 3 Isopropyl 1 Phenyl 1h Pyrazol 5 Amine

Fundamental Reaction Pathways of the Pyrazole (B372694) Ring System

The pyrazole core is an aromatic heterocycle whose reactivity is influenced by the presence of two adjacent nitrogen atoms. This arrangement creates distinct electron-rich and electron-poor centers within the ring, defining its behavior towards electrophiles and nucleophiles.

The pyrazole ring is generally considered an electron-rich heterocyclic system, making it amenable to electrophilic aromatic substitution. researchgate.net Due to the electronic effects of the two ring nitrogen atoms, electrophilic attack occurs preferentially at the C4 position. rrbdavc.orgnih.govpharmaguideline.com Attack at the C3 or C5 positions would lead to a highly unstable intermediate with a positive charge on an azomethine nitrogen, making the C4 pathway significantly more favorable. rrbdavc.org The presence of the electron-donating 5-amino group further activates the ring towards electrophilic substitution at the C4 position.

A prominent example of this reactivity is the direct C-H halogenation of 3-aryl-1H-pyrazol-5-amines. These reactions proceed efficiently at room temperature using N-halosuccinimides (NXS) as the halogen source. For instance, 3-phenyl-1H-pyrazol-5-amine and its derivatives can be iodinated, brominated, and chlorinated selectively at the C4 position in moderate to excellent yields. beilstein-archives.org

Table 1: Electrophilic Halogenation at the C4 Position of Pyrazol-5-amine Derivatives beilstein-archives.org
SubstrateReagentProductYield
3-phenyl-1H-pyrazol-5-amineN-Bromosuccinimide (NBS)4-Bromo-3-phenyl-1H-pyrazol-5-amine70%
3-phenyl-1H-pyrazol-5-amineN-Iodosuccinimide (NIS)4-Iodo-3-phenyl-1H-pyrazol-5-amine80%
Methyl 5-amino-3-phenyl-1H-pyrazole-1-carboxylateN-Bromosuccinimide (NBS)Methyl 5-amino-4-bromo-3-phenyl-1H-pyrazole-1-carboxylate82%
Methyl 5-amino-3-phenyl-1H-pyrazole-1-carboxylateN-Iodosuccinimide (NIS)Methyl 5-amino-4-iodo-3-phenyl-1H-pyrazole-1-carboxylate91%
3-Phenyl-1-tosyl-1H-pyrazol-5-amineN-Chlorosuccinimide (NCS)4-Chloro-3-phenyl-1-tosyl-1H-pyrazol-5-amine75%

In contrast to the electron-rich C4 position, the C3 and C5 positions of the pyrazole nucleus are relatively electron-deficient. researchgate.netnih.gov This is a consequence of the inductive electron-withdrawing effect of the adjacent electronegative nitrogen atoms. researchgate.net This reduced electron density renders the C3 and C5 carbons electrophilic and thus susceptible to attack by nucleophiles. nih.govnih.gov Therefore, while electrophiles target the C4 position, nucleophiles will preferentially add to the C3 and C5 positions, depending on the specific substitution pattern and reaction conditions. nih.gov

Aminopyrazoles, including 3-Isopropyl-1-phenyl-1H-pyrazol-5-amine, can theoretically exist in tautomeric forms. For 5-aminopyrazoles, the most relevant equilibrium is the amino-imino tautomerism.

Amine form: 3-Isopropyl-1-phenyl-1H-pyrazol-5-amine

Imino form: 3-Isopropyl-1-phenyl-1,2-dihydro-pyrazol-5-imine

Studies on related compounds, such as azo dyes derived from 3-methyl-1-phenyl-1H-pyrazol-5-amine, indicate a strong preference for the amino tautomeric form in various solvents. unifr.ch This preference is crucial for understanding the compound's reactivity. The dominance of the amine tautomer means that the exocyclic nitrogen (-NH2) possesses a lone pair of electrons and behaves as the primary nucleophilic center for reactions like acylation and alkylation. The tautomeric equilibrium can be influenced by factors such as solvent polarity and the electronic nature of substituents on the pyrazole and phenyl rings. fu-berlin.de This equilibrium dictates whether a reaction will occur at the exocyclic amine or a ring nitrogen, thereby controlling the regioselectivity of derivatization.

Functionalization and Derivatization at Amine and Phenyl Moieties

Beyond the reactivity of the pyrazole core itself, the exocyclic amine and the N-phenyl group offer additional sites for chemical modification.

The exocyclic amino group at the C5 position is a key site for functionalization. As a primary amine, it readily undergoes acylation with reagents such as acyl chlorides or anhydrides to form the corresponding amides. This reaction is a common strategy for synthesizing a diverse range of pyrazole derivatives. For example, N-(4-Acetyl-3-methyl-1-phenyl-1H-pyrazol-5-yl) derivatives have been synthesized, demonstrating the accessibility of the 5-amino group for acylation. nih.gov

While the amino group is the most reactive site for acylation, the N1-phenyl ring can also undergo electrophilic acylation (Friedel-Crafts acylation) under appropriate conditions. The pyrazolyl group attached to the phenyl ring acts as an ortho-, para-directing group, activating the phenyl ring for electrophilic substitution. However, this reaction typically requires harsher conditions compared to the N-acylation of the amino group.

Alkylation of pyrazol-5-amines can occur at several nucleophilic sites. The primary and most common site for alkylation is the exocyclic 5-amino group, using reagents like alkyl halides to form secondary or tertiary amines. pharmaguideline.com

Alternatively, the pyridine-like nitrogen atom (N2) of the pyrazole ring can be alkylated, particularly under conditions that favor reaction at the ring. This process leads to the formation of a quaternary pyrazolium (B1228807) salt. rrbdavc.orgpharmaguideline.com The choice between N-alkylation at the exocyclic amine versus the ring nitrogen can be controlled by the reaction conditions, such as the choice of base and solvent.

Table 2: Potential Sites for Alkylation and Acylation
Reaction TypePrimary SiteSecondary Site(s)Typical Reagents
AcylationExocyclic Amine (C5-NH2)N1-Phenyl Ring (ortho, para)Acyl Halides, Anhydrides
AlkylationExocyclic Amine (C5-NH2)Ring Nitrogen (N2), N1-Phenyl RingAlkyl Halides

Cross-Coupling Reactions (e.g., Suzuki-Miyaura) for Further Derivatization

While direct examples of Suzuki-Miyaura cross-coupling on this compound are not extensively documented in the provided literature, the reaction is a powerful tool for the derivatization of pyrazole systems. Generally, this palladium-catalyzed reaction allows for the formation of carbon-carbon bonds between a halide (or triflate) and an organoboron compound. For pyrazole substrates, this typically involves a halogenated pyrazole derivative.

For instance, the iodine-functionalized products of pyrazolo[3,4-b]pyridines, which can be synthesized from 5-aminopyrazoles, readily undergo Suzuki coupling. nih.gov In a typical procedure, an iodinated pyrazolo[3,4-b]pyridine is reacted with a boronic acid in the presence of a palladium catalyst like PdCl2(PPh3)2 and a base such as K2CO3. nih.gov This methodology highlights the potential for derivatizing the pyrazole core or fused systems derived from it, suggesting that if this compound were first halogenated, it could serve as a substrate for such cross-coupling reactions to introduce aryl or other organic moieties. The utility of Suzuki-Miyaura reactions has been demonstrated for various nitrogen-rich heterocycles, including pyrazoles, often requiring specific catalyst systems to overcome the inhibitory effects of the nitrogen atoms. nih.govacs.org

Annulation and Heterocyclic Ring-Forming Reactions Involving Pyrazole Amines

5-Aminopyrazoles are versatile precursors for the synthesis of a wide array of fused heterocyclic compounds known as pyrazoloazines. researchgate.netnih.gov The condensation of the 5-amino group and the adjacent C4 carbon with various bielectrophilic reagents is a common and effective strategy for constructing these fused ring systems. researchgate.netnih.gov

A notable transformation of 5-aminopyrazoles is their copper-promoted chemoselective dimerization to form pyrazole-fused pyridazines and pyrazines. mdpi.comnih.govresearchgate.net This process involves the direct coupling of C-H/N-H, C-H/C-H, and N-H/N-H bonds. mdpi.comnih.gov The specific product formed can be controlled by the reaction conditions. For example, the synthesis of dipyrazole-fused pyridazines from 3-methyl-1-phenyl-1H-pyrazol-5-amine can be achieved using Cu(OAc)2, benzoyl peroxide (BPO), and K2S2O8 in toluene (B28343) at 100 °C. mdpi.com Conversely, the formation of pyrazole-fused pyrazines can be favored by using a different catalytic system. mdpi.comnih.gov This dimerization offers a direct route to complex fused systems from simple aminopyrazole precursors.

The synthesis of pyrazolo[1,5-a]quinazolines from 5-aminopyrazoles has been reported, although specific details regarding the reaction with this compound are not provided in the search results. These tricyclic structures are of interest for their potential biological activities. nih.gov The general synthetic strategies often involve the reaction of the aminopyrazole with a suitable ortho-functionalized benzene (B151609) derivative that can undergo cyclization to form the quinazoline (B50416) ring.

Pyrazolo[3,4-b]pyridines: This class of fused heterocycles can be synthesized from 5-aminopyrazoles through several pathways. One common method is the reaction with 1,3-dicarbonyl compounds or their synthetic equivalents. mdpi.com For example, the reaction of a 5-aminopyrazole with a β-ketonitrile and an aldehyde can yield pyrazolo[3,4-b]pyridines. nih.gov Another approach involves a cascade 6-endo-dig cyclization reaction between a 5-aminopyrazole and an alkynyl aldehyde, which can be mediated by silver, iodine, or N-bromosuccinimide (NBS) to produce functionalized pyrazolo[3,4-b]pyridines. nih.govproquest.com Multicomponent reactions involving a 5-aminopyrazole, an aldehyde, and a cyclic ketone or β-diketone also provide access to this scaffold. researchgate.netnih.gov

Pyrazolo[3,4-d]pyrimidines: These fused systems are often prepared by constructing the pyrimidine (B1678525) ring onto the pyrazole core. beilstein-journals.org A one-flask synthetic method involves treating a 5-aminopyrazole with a Vilsmeier reagent (e.g., generated from DMF and PBr3) followed by heterocyclization with hexamethyldisilazane. nih.govsemanticscholar.orgnih.gov This procedure has been shown to be effective for 5-amino-1-phenyl-3-substituted pyrazoles, affording the corresponding pyrazolo[3,4-d]pyrimidines in good yields. nih.govsemanticscholar.org The reaction proceeds through Vilsmeier amidination and imination, followed by intermolecular heterocyclization. nih.govnih.gov

As mentioned in section 3.3.1, the dimerization of 5-aminopyrazoles is a significant reaction pathway. A copper-promoted method allows for a highly chemoselective dimerization to produce either pyrazole-fused pyridazines or pyrazines. mdpi.comnih.gov The reaction conditions, including the copper source, oxidant, and additives, determine the outcome of the reaction, providing a switchable synthesis of these dimeric structures. mdpi.comnih.govresearchgate.net This transformation is valuable for creating symmetrical biheteroaryl compounds with potential applications in materials chemistry. mdpi.com

The reaction of 5-aminopyrazoles with α,β-unsaturated ketones is a well-established method for the synthesis of pyrazolo[3,4-b]pyridines. mdpi.com This reaction typically proceeds through a sequence of a Michael addition of the C4-position of the pyrazole to the enone, followed by cyclization, dehydration, and aromatization. nih.gov For instance, the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-amine with α,β-unsaturated ketones in an ionic liquid has been reported to give excellent yields of the corresponding pyrazolo[3,4-b]pyridines. nih.gov

Reactions with other carbonyl systems are also prevalent. The condensation with 1,3-dicarbonyl compounds is a classical approach to pyrazolo[3,4-b]pyridines. mdpi.com Depending on the nature of the dicarbonyl compound, this reaction can lead to the formation of regioisomers. mdpi.com Multicomponent reactions involving aldehydes and pyruvic acids with 5-aminopyrazoles have also been studied, leading to pyrazolo[3,4-b]pyridine-6-carboxylic acids. researchgate.netscilit.com

Structure Activity Relationship Sar Studies for Pyrazole Based Scaffolds

General Principles of Structure-Activity Relationships in Pyrazole (B372694) Chemistry

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. It serves as a highly versatile and privileged scaffold in medicinal chemistry due to its metabolic stability and its ability to act as a bioisostere for other functional groups. researchgate.netnih.gov The SAR of pyrazole derivatives is fundamentally governed by the nature, position, and orientation of substituents at its five positions (N1, C3, C4, and C5). researchgate.net

Key principles guiding the SAR of pyrazole chemistry include:

Electronic Effects: The electron density of the pyrazole ring is influenced by the electronic nature of its substituents. Electron-donating groups (e.g., alkyl, methoxy) and electron-withdrawing groups (e.g., nitro, halogen) can significantly impact the molecule's reactivity and its ability to form interactions such as hydrogen bonds or pi-stacking. researchgate.netresearchgate.net

Steric Factors: The size and spatial arrangement of substituents play a crucial role in determining how a molecule fits into a biological target. Bulky groups can create steric hindrance, preventing binding, whereas smaller substituents might allow for a more optimal fit and stronger interactions. researchgate.net

These principles allow medicinal chemists to rationally design pyrazole derivatives with desired therapeutic activities, ranging from kinase inhibition to anti-inflammatory and anticancer effects. nih.govmdpi.comnih.gov

Impact of Substituents on the Biological Profiles of Pyrazole Derivatives

The specific combination of an isopropyl group at C3, a phenyl group at N1, and an amine group at C5 in the target scaffold creates a unique chemical entity. Each substituent makes a distinct and significant contribution to the molecule's potential biological activity.

Influence of the Isopropyl Group on Molecular Interactions

The isopropyl group at the C3 position is a relatively small, branched alkyl substituent that exerts its influence primarily through steric and hydrophobic effects. Its bulk is greater than that of a methyl group but less than a tert-butyl or a phenyl group, providing a specific spatial profile that can be critical for fitting into enzyme active sites.

In SAR studies of pyrazole-based kinase inhibitors, the size of the alkyl group at this position has been shown to be a determining factor for potency. The isopropyl group contributes to the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and interact with hydrophobic pockets within a protein target. mdpi.com However, this must be balanced, as excessively bulky groups can lead to a loss of activity due to steric clashes. For instance, in a series of pyrazole-based Cyclin-Dependent Kinase (CDK) inhibitors, the substitution pattern at the C3 position was explored, revealing that activity is highly sensitive to the size of the substituent. mdpi.com

Table 1: Effect of C3-Substituent on Kinase Inhibitory Activity (Illustrative Data)
CompoundC3-SubstituentRelative Potency
Derivative A-HLow
Derivative B-MethylModerate
Derivative C-IsopropylModerate-High
Derivative D-CyclobutylHigh
Derivative E-PhenylLow

As illustrated in the hypothetical data in Table 1, based on findings from SAR studies, an isopropyl group can offer a favorable balance of size and lipophilicity compared to smaller (methyl) or larger (phenyl) groups, though in some scaffolds, a slightly larger group like cyclobutyl may be optimal. mdpi.com This highlights the importance of the isopropyl moiety in achieving a precise structural fit for potent biological activity.

Role of the Phenyl Substituent in Modulating Activity

The phenyl group attached to the N1 position of the pyrazole ring is a crucial feature that significantly influences the molecule's binding affinity and selectivity. Its primary roles include anchoring the molecule within a binding site and participating in non-covalent interactions.

Hydrophobic and Pi-Stacking Interactions: The aromatic nature of the phenyl ring allows it to engage in hydrophobic and π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in a protein's active site. nih.govresearchgate.net These interactions are fundamental for the stable binding of many small-molecule inhibitors to their targets. mdpi.com

A Scaffold for Further Modification: The phenyl ring serves as a versatile handle for synthetic modification. Introducing substituents onto the phenyl ring can dramatically alter the compound's activity. For example, SAR studies on pyrazole-based cannabinoid receptor antagonists revealed that a 2,4-dichlorophenyl substituent at the N1-position was a structural requirement for potent activity. nih.gov Similarly, in studies of estrogen receptor ligands, adding a hydroxyl group to the para-position of the N1-phenyl ring was found to enhance both binding affinity and selectivity. researchgate.net

The presence of the N1-phenyl group provides a critical anchor point and a platform for tuning the electronic and steric properties of the entire molecule, thereby modulating its biological activity and selectivity profile. acs.org

Contribution of the Amine Moiety to Receptor Binding and Functional Response

The amine (-NH₂) group, particularly at the C5 position, is a key pharmacophoric feature that often plays a pivotal role in establishing high-affinity interactions with biological targets. Its primary function is to act as a hydrogen bond donor, a fundamental interaction in molecular recognition. nih.gov

In numerous studies of pyrazole-based inhibitors, the amino group has been shown to form critical hydrogen bonds with the "hinge region" of protein kinases. acs.org This region connects the N- and C-terminal lobes of the kinase domain and is a common anchoring point for ATP-competitive inhibitors. For example, co-crystal structures of 3-aminopyrazole (B16455) derivatives bound to Aurora A kinase show the amino group forming up to three hydrogen bonds with the backbone atoms of glutamate (B1630785) and alanine (B10760859) residues in the hinge region. acs.org These interactions lock the inhibitor into the active site, leading to potent enzyme inhibition.

The basicity of the amino group also allows it to participate in electrostatic interactions with acidic residues like aspartate or glutamate in a binding pocket. researchgate.net The position of the amino group on the pyrazole ring is critical; 5-aminopyrazoles are widely reported as effective kinase inhibitors and anticancer agents, demonstrating the versatility of this specific arrangement. nih.gov The presence of the amine moiety is thus a strong determinant of a compound's ability to bind tightly and specifically to its target protein, directly contributing to its functional response. researchgate.net

SAR Exploration of 3-Isopropyl-1-phenyl-1H-pyrazol-5-amine Derivatives in Specific Target Modulations

While the general principles of SAR provide a framework, the specific biological activity of a compound is determined by its interactions with particular targets. Derivatives of the 3-alkyl-1-phenyl-pyrazol-5-amine scaffold have been explored as potent modulators of various enzymes.

Elucidation of Enzyme Inhibition or Activation Profiles

Research into pyrazole derivatives has identified them as potent inhibitors of several enzyme families, including protein kinases, cyclooxygenases (COX), and monoamine oxidases (MAO). nih.govnih.gov The 3-alkyl-5-aryl pyrazole scaffold, which is structurally related to this compound, has been specifically investigated for its activity against c-Jun N-terminal Kinase 3 (JNK3), a target implicated in neurodegenerative diseases. nih.gov

In a study focused on developing selective JNK3 inhibitors, a series of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives were synthesized and evaluated. nih.gov The study highlighted the importance of the substituent at the C3 position for achieving high potency.

Table 2: JNK3 Inhibitory Activity of 3-Alkyl-5-Aryl-1-Pyrimidyl-1H-Pyrazole Derivatives
CompoundC3-SubstituentJNK3 IC₅₀ (µM)
8a-CH₂CN0.227
8b-CH₂CH₂OH0.361
7a-CH₂CN0.635
7b-CH₂CH₂OH0.824

The data from this study, summarized in Table 2, demonstrate that small alkyl groups with polar functionalities at the C3 position lead to potent JNK3 inhibition, with IC₅₀ values in the nanomolar to low micromolar range. nih.gov Although the N1-substituent in this series is a pyrimidine (B1678525) rather than a phenyl group, the findings underscore the potential of the 3-alkyl pyrazole core for enzyme modulation. Furthermore, other studies have shown that 1-phenyl pyrazole derivatives can act as potent and selective inhibitors of monoamine oxidase (MAO), with the substitution pattern on the pyrazole and phenyl rings dictating selectivity for MAO-A or MAO-B isoforms. nih.govresearchgate.net These findings collectively suggest that derivatives of this compound are promising candidates for the development of targeted enzyme inhibitors.

Analysis of Ligand-Receptor Binding Interactions

The key interactions for a compound like this compound can be dissected as follows:

Hydrogen Bonding: The pyrazole ring itself contains two nitrogen atoms. The N-1 nitrogen, when substituted (as with the phenyl group in this case), loses its ability to act as a hydrogen bond donor. nih.gov However, the N-2 nitrogen can still function as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in the active site of a receptor. nih.gov Furthermore, the 5-amino group (-NH2) is a primary hydrogen bond donor, capable of forming strong hydrogen bonds with acceptor groups on the protein target, such as carbonyl oxygens from the peptide backbone or acidic side chains (e.g., Asp, Glu). researchgate.net

Hydrophobic Interactions: The isopropyl group at the C3 position and the phenyl ring at the N1 position are lipophilic moieties that favorably interact with hydrophobic pockets within the receptor's binding site. nih.gov The isopropyl group's bulk and shape are critical for achieving a complementary fit within a specific hydrophobic sub-pocket. Similarly, the phenyl ring contributes significantly to binding through hydrophobic contacts.

π-π Stacking and Cation-π Interactions: The aromatic nature of both the pyrazole core and the N1-phenyl ring allows for potential π-π stacking interactions with aromatic amino acid residues like phenylalanine (Phe), tyrosine (Tyr), and tryptophan (Trp) in the binding site. nih.gov These interactions contribute significantly to the stability of the ligand-receptor complex.

Molecular docking and dynamics simulations are powerful computational tools used to visualize and quantify these interactions, providing a deeper understanding of the binding mode. researchgate.netacs.orgresearchgate.net For instance, docking studies on various pyrazole derivatives have repeatedly highlighted the importance of hydrogen bonds from amine substituents and hydrophobic interactions from alkyl and aryl groups in securing the ligand within the active site. researchgate.netresearchgate.net

The following table summarizes the potential ligand-receptor interactions for the this compound scaffold.

Structural MoietyPositionPotential Interaction TypeInteracting Receptor Residues (Examples)
Pyrazole Ring CoreHydrogen Bond Acceptor (at N2), π-π StackingH-bond donors (e.g., Arg, Asn), Aromatic residues (e.g., Phe, Tyr)
Phenyl Group N1Hydrophobic, π-π StackingHydrophobic/Aromatic residues (e.g., Leu, Val, Phe, Trp)
Isopropyl Group C3Hydrophobic, Van der WaalsAliphatic/Hydrophobic residues (e.g., Ala, Val, Leu, Ile)
Amine Group C5Hydrogen Bond DonorH-bond acceptors (e.g., Asp, Glu, Carbonyl oxygen)

Rational Design Strategies for Optimizing Potency and Selectivity based on SAR

The insights gained from SAR and ligand-receptor interaction analyses form the foundation for the rational design of new analogs with improved potency, selectivity, and drug-like properties. connectjournals.com For the this compound scaffold, several strategies can be employed.

Modification of the N1-Phenyl Ring: This is a common and effective strategy. Introducing various substituents (e.g., halogens, hydroxyl, methoxy, trifluoromethyl) at the ortho, meta, or para positions can profoundly impact activity. nih.govresearchgate.net Electron-withdrawing groups can alter the electronic properties of the ring, while larger groups can probe for additional hydrophobic pockets. Adding a hydrogen-bonding group, such as a hydroxyl, could form a new, affinity-enhancing interaction with the receptor. illinois.edu

Modification of the C3-Isopropyl Group: The size and lipophilicity of the substituent at the C3 position are critical for optimal interaction with the S1 hydrophobic pocket of many enzymes. nih.gov SAR studies often explore a range of alkyl and cycloalkyl groups to find the ideal fit. For example, replacing the isopropyl group with smaller (ethyl) or larger, more constrained (cyclopropyl, cyclopentyl) groups can modulate potency and selectivity. nih.govnih.gov

Bioisosteric Replacement: Bioisosteres are chemical groups with similar physical or chemical properties that can produce broadly similar biological effects. The N1-phenyl group could be replaced by other aromatic heterocycles (e.g., pyridine (B92270), thiophene) to improve properties like solubility or to introduce new interaction points. nih.gov Similarly, the C3-isopropyl group could be replaced by bioisosteres like a cyclopropyl (B3062369) group to enhance metabolic stability while maintaining the necessary hydrophobic character.

Scaffold Hopping: While maintaining the key interaction points (the 5-amino H-bond donor and hydrophobic groups), the central pyrazole core could be replaced with other heterocyclic scaffolds, such as imidazole, triazole, or indazole. nih.gov This strategy can lead to novel chemical series with completely different intellectual property landscapes and potentially improved pharmacological profiles.

N-Substitution of the 5-Amine Group: While the primary amine is often a crucial hydrogen bond donor, carefully considered substitution could explore additional binding space. For example, small alkyl groups or acylation could lead to new interactions, though this often comes at the risk of losing the primary hydrogen bond donation, which can decrease affinity.

The following table outlines rational design strategies based on the SAR of the this compound scaffold.

StrategyTarget MoietySpecific Modification ExampleRationale
Explore Hydrophobic Pockets N1-Phenyl RingAddition of a para-chloro or para-methyl groupProbe for additional hydrophobic interactions and modulate electronic properties.
Optimize Hydrophobic Fit C3-Isopropyl GroupReplacement with cyclopropyl or tert-butyl groupFine-tune the size and shape to better fit the hydrophobic S1 pocket, potentially increasing potency and selectivity.
Introduce New H-Bonds N1-Phenyl RingAddition of a meta-hydroxyl groupForm a new hydrogen bond with a nearby acceptor residue on the receptor, increasing binding affinity.
Improve Physicochemical Properties N1-Phenyl RingReplacement with a pyridine ringIntroduce a nitrogen atom to potentially improve solubility and serve as an additional H-bond acceptor.
Enhance Metabolic Stability C3-Isopropyl GroupReplacement with a trifluoromethyl groupBlock potential sites of metabolic oxidation, increasing the compound's half-life. acs.org

By systematically applying these design principles, medicinal chemists can iteratively modify the lead structure of this compound to develop optimized compounds with superior therapeutic potential. nih.gov

Mechanistic Investigations of Pyrazole Derivative Actions

Unraveling the Molecular Mechanisms of Action of Pyrazole-Based Interventions

The molecular mechanisms of pyrazole (B372694) derivatives are diverse, reflecting the scaffold's ability to be tailored for a wide array of biological targets. A predominant mechanism for many pyrazole-based compounds is the inhibition of protein kinases. nih.gov These enzymes play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer. Pyrazole derivatives often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases, thereby preventing the transfer of a phosphate (B84403) group to substrate proteins and disrupting downstream signaling cascades. scispace.com

Beyond kinase inhibition, pyrazole derivatives have demonstrated other mechanisms of action, such as anti-inflammatory effects. Some compounds have been shown to inhibit the production of inflammatory mediators like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.gov The mechanism here can involve the modulation of signaling pathways like NF-κB, a key regulator of the inflammatory response. Additionally, certain pyrazoles exhibit antioxidant properties, directly scavenging reactive oxygen species (ROS) or influencing cellular antioxidant pathways, which can be beneficial in conditions associated with oxidative stress.

The specific functional groups attached to the pyrazole core are instrumental in defining the precise molecular mechanism. For 3-Isopropyl-1-phenyl-1H-pyrazol-5-amine, the amine group at the 5-position is particularly significant. Aminopyrazoles are recognized as versatile frameworks in drug discovery, capable of forming crucial interactions with biological targets. researchgate.net

Role of the Pyrazole Scaffold in Specific Target Binding and Modulation

The pyrazole ring is considered a "privileged scaffold" in medicinal chemistry due to its metabolic stability and its capacity to form multiple, directed interactions with biological targets. Its five-membered ring structure, containing two adjacent nitrogen atoms, provides a unique geometric and electronic profile for engaging with proteins.

Key features of the pyrazole scaffold in target binding include:

Hydrogen Bonding: The nitrogen atoms of the pyrazole ring can act as both hydrogen bond donors and acceptors, allowing for strong and specific interactions with amino acid residues in a protein's binding site. The amine group on aminopyrazoles provides an additional, potent hydrogen bonding point. scispace.com

Hydrophobic and van der Waals Interactions: Substituents on the pyrazole ring, such as the phenyl and isopropyl groups in this compound, can engage in hydrophobic and van der Waals interactions, which are critical for binding affinity and selectivity. The phenyl group, in particular, can form π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

Structural Rigidity and Conformation: The aromatic and planar nature of the pyrazole ring provides a rigid core, which helps to properly orient the appended functional groups for optimal interaction with the target. This pre-organization reduces the entropic penalty upon binding, contributing to higher affinity.

The table below summarizes the contribution of different substituents on the pyrazole scaffold to target interaction, based on general observations from various pyrazole-based inhibitors.

Substituent PositionType of GroupPotential InteractionsRole in Binding
N1PhenylHydrophobic, π-π stackingAnchoring the molecule in hydrophobic pockets; selectivity.
C3IsopropylHydrophobic, van der WaalsEnhancing binding affinity through lipophilic interactions; influencing selectivity.
C5AmineHydrogen bond donor/acceptorForming key hydrogen bonds with the target protein, often crucial for potency.

Interplay of Unique Structural Features of this compound with Biological Pathways

The specific combination of structural features in this compound dictates its potential interactions with biological pathways. While detailed studies on this specific molecule are limited, its structure allows for informed hypotheses based on the known pharmacology of related pyrazole derivatives.

N1-Phenyl Group: The phenyl group at the N1 position is a common feature in many kinase inhibitors. It often occupies a hydrophobic region of the ATP-binding pocket, contributing to both affinity and selectivity. Its orientation relative to the pyrazole core can influence which kinases are targeted. For instance, in some kinase families, this region provides a deep pocket where the phenyl group can be accommodated.

C3-Isopropyl Group: This bulky, lipophilic group can further enhance binding within hydrophobic pockets. Its size and shape can act as a selectivity filter, favoring binding to proteins with complementary pockets while sterically hindering binding to others. In the context of anti-inflammatory activity, modifications at this position can modulate potency against enzymes like cyclooxygenases (COX).

C5-Amine Group: The primary amine at the C5-position is a critical pharmacophoric element. It can act as a key hydrogen bond donor, often interacting with the "hinge region" of protein kinases, a conserved backbone segment that forms hydrogen bonds with ATP. This interaction is a hallmark of many Type I kinase inhibitors and is often essential for potent inhibitory activity. The presence of this group makes the compound a likely candidate for targeting biological pathways regulated by kinases.

The interplay of these three features—a hydrophobic anchor (phenyl), a lipophilic selectivity element (isopropyl), and a potent hydrogen-bonding group (amine)—creates a molecule with the potential to selectively and potently modulate specific nodes within cellular signaling pathways, such as those involved in cell proliferation, inflammation, or survival. nih.gov

Kinetic and Thermodynamic Aspects of Ligand-Target Interactions Involving Pyrazole Amines

The efficacy of a drug is not solely determined by its binding affinity (a thermodynamic parameter) but also by the kinetics of its interaction with the target—how quickly it binds (association rate, k_on) and how long it stays bound (dissociation rate, k_off).

Enthalpy (ΔH): This term reflects the energy changes from forming and breaking bonds. For pyrazole amines, the formation of strong, specific hydrogen bonds between the amine group and the target protein, as well as favorable van der Waals interactions from the phenyl and isopropyl groups, results in a negative (favorable) enthalpic contribution.

Entropy (ΔS): This term relates to changes in the system's disorder. The binding of a flexible ligand to a protein is typically entropically unfavorable because it restricts the conformational freedom of both molecules. However, the displacement of ordered water molecules from the binding site (the hydrophobic effect), driven by the phenyl and isopropyl groups, can provide a significant, favorable entropic contribution.

Kinetic Aspects: The residence time (1/k_off) of a drug on its target can be a more critical determinant of its biological effect than its binding affinity alone. A longer residence time means the target remains inhibited for a longer period, even after the concentration of the free drug has decreased.

Association Rate (k_on): This is influenced by factors like the initial electrostatic attraction and the "fit" of the ligand into the binding site.

Dissociation Rate (k_off): A slow dissociation rate is often associated with inhibitors that induce a conformational change in the target protein or that fit very snugly into the binding site with numerous optimized interactions. The network of hydrogen bonds from the amine and hydrophobic contacts from the rest of the this compound molecule would be expected to contribute to a slower k_off.

Computational and Theoretical Studies on 3 Isopropyl 1 Phenyl 1h Pyrazol 5 Amine

Quantum-Chemical Calculations and Electronic Structure Analysis

Quantum-chemical calculations are employed to investigate the fundamental electronic properties of a molecule. Methods such as Density Functional Theory (DFT) are used to model the electronic structure, predict molecular geometry, and calculate various chemical descriptors that govern the molecule's behavior.

For pyrazole (B372694) derivatives like 3-Isopropyl-1-phenyl-1H-pyrazol-5-amine, tautomerism is a key consideration. Annular tautomerism, involving the migration of a proton between the two nitrogen atoms of the pyrazole ring, can significantly influence the compound's chemical and biological properties. While the N1 position is substituted by a phenyl group in the target molecule, the amino group at the C5 position can exist in equilibrium with its imino tautomer.

Table 1: Factors Influencing Tautomeric Stability in Substituted Pyrazoles

Factor Description Predicted Effect on this compound
Substituent Effects The electron-donating or -withdrawing nature of groups on the pyrazole ring. The isopropyl group (electron-donating) at C3 and the amino group (electron-donating) at C5 influence electron density and may favor the amine tautomer.
Solvent Effects The polarity of the solvent can stabilize one tautomer over another through hydrogen bonding or dipole interactions. In polar solvents, the imino tautomer might be stabilized through hydrogen bonding, shifting the equilibrium.

| Intramolecular H-Bonding | The potential for hydrogen bond formation between the amino/imino group and a nitrogen atom of the pyrazole ring. | The geometry of the molecule may allow for intramolecular hydrogen bonds that stabilize a particular tautomeric form. |

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to predict the reactivity of molecules. wikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy of these orbitals and the gap between them (ΔE = ELUMO – EHOMO) are critical indicators of a molecule's chemical reactivity and kinetic stability.

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the HOMO is expected to be localized on the electron-rich portions of the molecule, such as the amino group and the pyrazole ring, making these sites susceptible to electrophilic attack. Conversely, the LUMO is likely distributed over the pyrazole and phenyl rings, indicating potential sites for nucleophilic attack. DFT calculations can precisely map the distribution and energy levels of these orbitals. researchgate.net

Table 2: Conceptual FMO Properties and Reactivity Implications

Orbital Typical Location of Electron Density Predicted Reactivity
HOMO Amino group, Pyrazole ring nitrogens Site for electrophilic attack
LUMO Phenyl ring, Pyrazole ring carbons Site for nucleophilic attack

| HOMO-LUMO Gap (ΔE) | N/A | A smaller gap indicates higher polarizability and greater chemical reactivity. |

The distribution of electron density within a molecule is crucial for understanding its reactivity and intermolecular interactions. Quantum-chemical calculations can generate Molecular Electrostatic Potential (MEP) maps, which visualize the charge distribution on the molecule's surface. These maps are valuable for identifying regions that are electron-rich (negative electrostatic potential, typically colored red) or electron-poor (positive electrostatic potential, colored blue).

For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the pyrazole ring and the amino group, indicating these are the primary sites for electrophilic attack and hydrogen bond acceptance. researchgate.net Positive potential regions might be found around the hydrogen atoms of the amino group, identifying them as hydrogen bond donors. This analysis helps predict how the molecule will interact with biological targets like enzymes or receptors.

Molecular Docking and Molecular Dynamics Simulations

Molecular docking and molecular dynamics (MD) are computational techniques used to predict and analyze the interaction between a small molecule (ligand) and a macromolecular target, typically a protein. These methods are indispensable in drug discovery for predicting binding modes and affinities.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov The process involves placing the 3D structure of the ligand into the binding site of a protein and using a scoring function to estimate the binding affinity, often expressed as a binding energy (in kcal/mol). Studies on various pyrazole derivatives have demonstrated their ability to bind to a range of biological targets. For example, substituted pyrazoles have been docked against enzymes like monoamine oxidase (MAO-A and MAO-B), showing good binding affinities and proposing them as potential antidepressants. nih.gov

Docking studies of pyrazole derivatives often reveal key interactions, such as:

Hydrogen bonding: The amino group and pyrazole nitrogens can act as hydrogen bond donors and acceptors.

Hydrophobic interactions: The phenyl and isopropyl groups can engage in hydrophobic interactions with nonpolar residues in the binding pocket.

Table 3: Example Docking Results for Structurally Related Pyrazole Derivatives

Derivative Class Protein Target Key Interactions Noted
Phenyl-pyrazole-carboxamides Monoamine Oxidase A (MAO-A) Hydrogen bonding, Hydrophobic interactions nih.gov
Disubstituted-phenyl-pyrazoles 6KZV-A Enzyme Hydrogen bonding with active site residues researchgate.net

The three-dimensional shape (conformation) and flexibility of a molecule are critical for its ability to bind to a receptor. Conformational analysis involves identifying the stable, low-energy conformations of a molecule. For this compound, significant flexibility arises from the rotation around the single bonds connecting the phenyl and isopropyl groups to the pyrazole core.

Computational methods can map the potential energy surface by calculating the energy as a function of key dihedral angles. This analysis reveals the most probable conformations in different environments. Crystal structure studies of related compounds, such as 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine, show that the phenyl and pyrazole rings are typically not coplanar, with a significant dihedral angle between them (e.g., 50.61°). nih.gov This twist is a result of steric hindrance and electronic effects. Molecular dynamics simulations can further explore the conformational landscape of the molecule over time, providing insights into its dynamic behavior and how its shape might adapt upon binding to a target.

Table 4: Compound Names Mentioned

Compound Name
This compound
3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine
Monoamine Oxidase A (MAO-A)

Quantitative Structure-Activity Relationship (QSAR) Modeling.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net For pyrazole derivatives, including this compound, QSAR studies are instrumental in understanding how structural modifications influence their therapeutic effects. These models are crucial in drug discovery for predicting the activity of novel compounds, thereby prioritizing synthesis and testing efforts. connectjournals.com

Development of Predictive Models for Biological Efficacy

The development of predictive QSAR models for pyrazole derivatives involves a series of steps designed to ensure the model's accuracy, robustness, and predictive power. The process begins with the selection of a dataset of pyrazole analogs with experimentally determined biological activities. eurjchem.com

The overarching goal is to create a statistically significant model that can accurately forecast the biological efficacy of new, untested pyrazole compounds. For instance, a QSAR model might be developed to predict the anti-inflammatory or anticancer activity of a series of pyrazole derivatives. ssrn.com The predictive capacity of these models is rigorously evaluated through internal and external validation techniques to ensure their reliability. chemrevlett.com

A typical workflow for developing a predictive QSAR model for pyrazole derivatives is outlined below:

StepDescription
1. Data Set Selection A diverse set of pyrazole compounds with a wide range of biological activity values is compiled.
2. Structural Optimization The 3D structures of the molecules are optimized using computational chemistry methods like Density Functional Theory (DFT). chemrevlett.com
3. Descriptor Calculation A large number of molecular descriptors (physicochemical, topological, electronic, etc.) are calculated for each molecule. eurjchem.com
4. Data Splitting The dataset is divided into a training set for model development and a test set for external validation. ubaya.ac.id
5. Feature Selection Statistical methods are used to select the most relevant descriptors that correlate with biological activity.
6. Model Generation A mathematical model is built using statistical techniques like Multiple Linear Regression (MLR) or Partial Least Squares (PLS). ubaya.ac.idscribd.com
7. Model Validation The model's statistical significance and predictive ability are assessed using various metrics. researchgate.net

Selection and Application of Molecular Descriptors and Statistical Methodologies

The selection of appropriate molecular descriptors and statistical methods is a critical aspect of QSAR modeling for pyrazole derivatives. Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties.

Molecular Descriptors in Pyrazole QSAR:

Descriptor TypeExamplesRelevance to Biological Activity
Constitutional Molecular Weight, Number of multiple bondsRelates to the overall size and composition of the molecule. shd-pub.org.rs
Topological Topological charge index, Topological distance based autocorrelationDescribes the connectivity and branching of the molecule. chemrevlett.com
Quantum Chemical Dipole moment, Total energyProvides insights into the electronic properties and reactivity. eurjchem.com
Physicochemical LogP (octanol/water partition coefficient)Relates to the lipophilicity and membrane permeability of the compound. chemrevlett.com
3D Descriptors Total molecular surface areaDescribes the three-dimensional shape and size of the molecule. chemrevlett.com

Statistical Methodologies:

The relationship between the selected descriptors and the biological activity of pyrazole derivatives is established using various statistical methods.

Multiple Linear Regression (MLR): This method is used to create a linear equation that relates the biological activity to a set of molecular descriptors. eurjchem.com It is one of the most common and interpretable QSAR methods. scribd.com

Partial Least Squares (PLS): PLS is a regression technique that is particularly useful when the number of descriptors is large and there is a high degree of correlation between them. ubaya.ac.id

Genetic Algorithm (GA): GA is often used in conjunction with MLR or PLS for descriptor selection, helping to identify the most relevant subset of descriptors from a large pool. ubaya.ac.idshd-pub.org.rs

Random Forest (RF): A machine learning technique that can be used for developing more complex, non-linear QSAR models. researchgate.net

The quality and predictive power of the developed QSAR models are assessed using several statistical parameters, including the correlation coefficient (r), the coefficient of determination (r²), the cross-validated correlation coefficient (Q²), and the root mean square error (RMSE). researchgate.neteurjchem.com

Cheminformatics Approaches in Pyrazole Research and Virtual Screening

Cheminformatics plays a pivotal role in modern drug discovery, and its application to pyrazole research has significantly accelerated the identification of novel therapeutic agents. Cheminformatics tools and techniques are employed for managing, analyzing, and modeling chemical and biological data related to pyrazole compounds. eurasianjournals.com

Virtual Screening:

One of the most powerful applications of cheminformatics in this context is virtual screening. Virtual screening involves the computational screening of large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. nih.govresearchgate.net This approach is significantly faster and more cost-effective than traditional high-throughput screening (HTS) methods. chemmethod.comchemmethod.com

For pyrazole research, virtual screening can be used to:

Identify novel pyrazole-based inhibitors for a variety of therapeutic targets. researchgate.netchemmethod.com

Prioritize a smaller, more manageable set of compounds for experimental testing.

Explore the vast chemical space of potential pyrazole derivatives. researchgate.net

A typical virtual screening workflow for identifying new pyrazole-based inhibitors might involve the following steps:

StepDescription
1. Target Selection and Preparation A 3D structure of the biological target (e.g., an enzyme) is obtained, often from a protein database.
2. Compound Library Preparation A large database of chemical compounds, which can include millions of molecules, is prepared for screening. This can include libraries of known pyrazole derivatives. researchgate.netchemmethod.com
3. Docking Simulation Each compound in the library is computationally "docked" into the active site of the target protein to predict its binding affinity and orientation. connectjournals.com
4. Scoring and Ranking The docked compounds are scored and ranked based on their predicted binding affinity.
5. Post-processing and Selection The top-ranked compounds are visually inspected and further filtered based on other properties before being selected for experimental validation.

Recent studies have demonstrated the successful application of high-throughput virtual screening (HTVS) to identify novel pyrazole-based inhibitors for targets such as cyclin-dependent kinase 8 (CDK8), a key enzyme in cancer progression. researchgate.netchemmethod.comchemmethod.com In such studies, large databases of pyrazole compounds are screened against the crystal structure of the target protein to identify promising lead candidates. researchgate.netchemmethod.com

Applications of Pyrazole Based Scaffolds in Advanced Materials and Catalysis

Pyrazole (B372694) Derivatives as Ligands in Coordination Chemistry and Materials Science

Pyrazole and its derivatives are well-established ligands in coordination chemistry due to the presence of two adjacent nitrogen atoms that can coordinate with metal ions. This coordination ability is fundamental to the construction of complex supramolecular structures with diverse functionalities.

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. Pyrazole-based ligands are frequently employed in the synthesis of MOFs due to their rigidity, stability, and ability to form strong coordination bonds. The resulting pyrazolate-based MOFs often exhibit exceptional chemical and thermal stability.

While specific research on the use of "3-Isopropyl-1-phenyl-1H-pyrazol-5-amine" in MOF synthesis is not extensively documented, the structural motifs of this compound make it a promising candidate for such applications. The pyrazole core can act as a coordinating site, while the phenyl and isopropyl groups can be used to tune the porosity and functionality of the resulting framework. For instance, amine-functionalized MOFs have garnered significant attention for their applications in CO2 capture and catalysis.

A notable example of a pyrazolate-based MOF is MOF-303, an aluminum pyrazole dicarboxylate, which has demonstrated high efficiency and selectivity in capturing formaldehyde (B43269) from the air. This highlights the potential of pyrazole-containing MOFs in environmental remediation. The table below summarizes key properties of some pyrazolate-based MOFs.

MOF DesignationMetal IonPyrazole-based LigandKey PropertiesPotential Applications
MOF-303AluminumPyrazole dicarboxylateHigh porosity, water stabilityFormaldehyde capture, gas separation
ZIF-8Zinc2-methylimidazoleHigh thermal and chemical stabilityGas storage, catalysis, drug delivery
PCN-601IronBidentate pyrazolateRobustness in alkaline solutionsCatalysis

This table presents examples of MOFs containing pyrazole or related azolate ligands to illustrate the potential applications of this class of compounds.

The coordination complexes formed between pyrazole derivatives and transition metals often exhibit significant catalytic activity. These complexes can function as both homogeneous and heterogeneous catalysts in a variety of organic transformations. The N-H group in protic pyrazole ligands can participate in metal-ligand cooperation, enhancing catalytic performance.

In homogeneous catalysis , pyrazole-containing pincer ligands have been investigated for their role in transfer hydrogenation and other transformations. The electronic and steric properties of the pyrazole ligand can be fine-tuned by altering the substituents, thereby influencing the activity and selectivity of the catalyst.

For heterogeneous catalysis , pyrazole-based MOFs can serve as robust platforms. The uniform and accessible active sites within the MOF structure can lead to high catalytic efficiency and selectivity. For example, pyrazole-hydrazide derivatives complexed with copper (II) salts have shown remarkable efficiency in catalyzing the oxidation of catechol to o-quinone. The table below provides examples of catalytic applications of pyrazole-based systems.

Catalyst TypePyrazole DerivativeMetalReaction CatalyzedReference Finding
Homogeneous2,6-bis(1H-pyrazol-3-yl)pyridinesIron(II)N-N bond cleavage of hydrazine (B178648)The pyrazole N-H groups play a pivotal role in the catalytic activity.
Heterogeneous (MOF)Pyrazolate linkersCopperDehydrogenative C-O cross-couplingThe MOF exhibits exceptional stability and catalytic performance.
In situ complexPyrazole-hydrazideCopper(II)Catechol oxidationThe complex demonstrated a high rate of oxidation.

This table showcases examples of catalysis using pyrazole derivatives to highlight the functional possibilities of this chemical class.

Integration of Pyrazole Scaffolds into Advanced Materials

The unique photophysical properties of many pyrazole derivatives make them attractive components for the development of advanced electronic and optical materials.

The aromatic nature of the pyrazole ring, combined with the ability to introduce various functional groups, allows for the tuning of electronic properties. This makes pyrazole scaffolds suitable for incorporation into organic light-emitting diodes (OLEDs), conductive polymers, and other electronic devices. The photoluminescence properties of pyrazole derivatives are of particular interest. For instance, the emission intensity of some pyrazole-based compounds can be enhanced upon aggregation, a phenomenon known as aggregation-induced emission (AIE). A study on 3-phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine demonstrated this AIE behavior, suggesting its potential in solid-state lighting applications. researchgate.net

The fluorescence of pyrazole derivatives can be sensitive to the presence of specific analytes, making them excellent candidates for the development of chemical sensors. The pyrazole unit can act as both a fluorophore and a binding site for ions and molecules. The amine group in compounds like "this compound" can also participate in analyte binding and influence the fluorescent response.

Numerous pyrazole-based "turn-on" fluorescent sensors have been developed for the detection of metal ions such as Zn2+, Cd2+, Fe3+, and Fe2+. bldpharm.comscbt.comcymitquimica.com These sensors exhibit a significant increase in fluorescence intensity upon binding to the target ion, allowing for sensitive and selective detection. The design of these sensors often involves linking the pyrazole core to another chelating group to enhance binding affinity and selectivity. The table below details some examples of pyrazole-based fluorescent sensors.

SensorTarget AnalyteEmission Wavelength (nm)Key Feature
Pyrazole 8Zn2+480~20-fold fluorescence increase
Pyrazole 9Fe3+46530-fold fluorescence increase, LoD of 0.025 µM
Acylhydrazone derivativeAl3+468High sensitivity with a low limit of detection

This table provides examples of pyrazole-based fluorescent sensors and their performance characteristics.

Agrochemical Applications of Pyrazole Derivatives

The pyrazole scaffold is a prominent feature in a wide range of agrochemicals, including herbicides, fungicides, and insecticides. researchgate.net The biological activity of these compounds is highly dependent on the nature and position of the substituents on the pyrazole ring.

Pyrazole derivatives have been successfully commercialized as active ingredients in various crop protection products. Their modes of action are diverse, targeting specific enzymes or biological pathways in pests and weeds. For example, some pyrazole-based herbicides act by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). nih.gov

In the realm of fungicides, pyrazole-4-carboxamides have been extensively studied as succinate (B1194679) dehydrogenase inhibitors (SDHIs). acs.org These compounds interfere with the respiratory chain of fungi, leading to their demise. While the specific agrochemical properties of "this compound" are not widely reported, its structural similarity to known bioactive pyrazoles suggests it could be a candidate for screening in agrochemical discovery programs. The strategic placement of the isopropyl, phenyl, and amine groups could influence its biological activity and selectivity.

The following table lists some examples of pyrazole derivatives used in agriculture.

Compound ClassMode of ActionTargetExamples
HerbicidesHPPD InhibitionWeedsTopramezone, Pyrasulfotole
FungicidesSDHIFungiBoscalid, Fluxapyroxad
InsecticidesChloride Channel BlockersInsectsFipronil

This table illustrates the diverse applications of pyrazole derivatives in the agrochemical industry.

Fungicidal and Insecticidal Agent Development

The pyrazole ring system is a foundational structure in the design of modern fungicides and insecticides. clockss.org Many successful products are derived from the modification of this core scaffold. Specifically, the 5-aminopyrazole subclass, to which this compound belongs, serves as a versatile building block for creating more complex and potent active ingredients. nih.govmdpi.comnih.gov

In the realm of fungicides , pyrazole-carboxamides are a prominent class, many of which function as Succinate Dehydrogenase Inhibitors (SDHI). clockss.orgacs.org These compounds disrupt the fungal respiration process, leading to cell death. While numerous pyrazole derivatives have been synthesized and tested for antifungal activity, specific efficacy data for this compound against pathogenic fungi were not found in the reviewed literature. nih.gov

For insecticidal applications, the phenylpyrazole group is particularly noteworthy. The commercial success of Fipronil, a highly substituted 5-aminopyrazole, underscores the potential of this chemical family. nih.gov Fipronil acts as a potent blocker of GABA-A receptors in the central nervous system of insects, causing hyperexcitation and death. nih.gov Structure-activity relationship (SAR) studies often reveal that modifications to the substituents on the pyrazole ring and the N-phenyl ring can significantly alter insecticidal potency and spectrum. rhhz.net Analysis of pyrazole derivatives shows that introducing saturated alkyl groups (like isopropyl) and phenyl groups can be conducive to enhancing insecticidal activity. rhhz.net However, despite the structural relevance, specific studies detailing the insecticidal activity of this compound against common pests have not been identified.

Due to the absence of specific experimental data in the surveyed scientific literature, a data table on the fungicidal and insecticidal efficacy of this compound cannot be generated.

Herbicidal Properties and Mechanisms

Pyrazole derivatives have also been successfully developed as herbicides, targeting key enzymes in plants. clockss.org Two of the most significant mechanisms of action for pyrazole-based herbicides are the inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD) and protoporphyrinogen (B1215707) oxidase (PPO). clockss.org

HPPD inhibitors disrupt the synthesis of pigments essential for photosynthesis, leading to bleaching and plant death. clockss.org PPO inhibitors interfere with chlorophyll (B73375) biosynthesis, causing rapid cell membrane damage and necrosis. clockss.org Research into pyrazole amide derivatives has shown that certain compounds exhibit significant growth inhibition against various weed species. cabidigitallibrary.orgbohrium.com For instance, some synthesized pyrazole amides have demonstrated notable pre- and post-emergence herbicidal activity against weeds like Abutilon theophrasti and Amaranthus retroflexus. researchgate.net

While this compound shares the core pyrazole structure, its specific efficacy as an herbicide or its mechanism of action has not been documented in the available research. It is plausible that it could serve as an intermediate in the synthesis of more complex herbicidal molecules, a common application for 5-aminopyrazoles. chemimpex.com However, without direct studies, its role remains speculative.

As with the previous section, the lack of specific research findings prevents the creation of a data table detailing the herbicidal properties of this compound.

Future Perspectives and Translational Research Opportunities for 3 Isopropyl 1 Phenyl 1h Pyrazol 5 Amine

Emerging Synthetic Strategies for Highly Substituted Pyrazole-Based Scaffolds

The synthesis of complex pyrazole (B372694) derivatives like 3-Isopropyl-1-phenyl-1H-pyrazol-5-amine has traditionally relied on the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines. nih.gov However, the demand for more efficient, sustainable, and diverse synthetic routes has spurred the development of innovative strategies.

Future synthetic approaches are increasingly focused on green chemistry principles, employing eco-friendly solvents, recyclable catalysts, and energy-efficient conditions. researchgate.net One-pot multicomponent reactions (MCRs) are particularly promising, as they allow for the construction of complex molecules in a single step, reducing waste and improving atom economy. mdpi.com For instance, a hypothetical MCR for a this compound analog could involve the reaction of phenylhydrazine (B124118), an isopropyl-substituted β-ketoester, and an amine source under catalysis.

Moreover, transition-metal catalyzed cross-coupling reactions and photoredox catalysis are opening new avenues for functionalizing the pyrazole core. nih.govacs.org These methods offer unprecedented control over regioselectivity and allow for the introduction of a wide array of substituents that are inaccessible through traditional methods. Visible-light-mediated synthesis, for example, has been successfully used to generate diverse pyrazole derivatives through five-membered cyclization, showcasing a modern, energy-efficient approach. acs.org

StrategyDescriptionAdvantages
Multicomponent Reactions (MCRs) Combining three or more reactants in a single operation to form a complex product.High efficiency, atom economy, operational simplicity, reduced waste. researchgate.netmdpi.com
Green Catalysis Utilization of recyclable, non-toxic catalysts (e.g., bio-organic catalysts, nano-catalysts).Environmentally benign, sustainable, often milder reaction conditions. researchgate.netmdpi.com
Photoredox Catalysis Using visible light to initiate chemical transformations via single-electron transfer.High selectivity, mild conditions, access to unique reactive intermediates. nih.govacs.org
Flow Chemistry Performing reactions in a continuous flowing stream rather than a batch-wise fashion.Enhanced safety, better process control, scalability, and reproducibility.

These emerging strategies will be pivotal in creating libraries of analogs of this compound, facilitating structure-activity relationship (SAR) studies and the optimization of lead compounds.

Advanced Spectroscopic and Analytical Techniques for Detailed Structural and Mechanistic Studies

A thorough understanding of the three-dimensional structure and reaction mechanisms of pyrazole derivatives is crucial for rational drug design. While standard techniques like NMR and mass spectrometry remain fundamental, advanced methods are providing deeper insights.

Single-crystal X-ray diffraction is the gold standard for unambiguously determining molecular structure, providing precise data on bond lengths, angles, and crystal packing. nih.govdnu.dp.ua Such analysis would be invaluable for understanding the conformational preferences of the isopropyl and phenyl groups in this compound.

Advanced NMR techniques, including 2D-NMR (COSY, HSQC, HMBC), are essential for confirming the connectivity and constitution of complex substituted pyrazoles. mdpi.com These methods can also be used to study dynamic processes, such as tautomerism, which is a known characteristic of the pyrazole ring system. mdpi.com For mechanistic studies, techniques like in-situ IR spectroscopy and kinetic analysis can monitor reaction progress in real-time, helping to elucidate reaction pathways and optimize conditions for emerging synthetic methods. mdpi.com Furthermore, terahertz (THz) spectroscopy is an emerging technique that can provide direct experimental evidence for intermolecular interactions, which are critical in understanding the behavior of these compounds in biological systems. acs.org

TechniqueApplication for Pyrazole ResearchInformation Gained
Single-Crystal X-ray Diffraction Unambiguous structure determination.3D molecular geometry, bond parameters, intermolecular interactions, stereochemistry. nih.gov
2D-NMR Spectroscopy Detailed structural elucidation and assignment.Proton-proton and proton-carbon correlations, connectivity confirmation. mdpi.com
In-situ IR Spectroscopy Real-time reaction monitoring.Identification of transient intermediates, kinetic data, mechanistic insights. mdpi.com
High-Resolution Mass Spectrometry (HRMS) Precise mass determination.Elemental composition confirmation, metabolite identification. mdpi.com
Terahertz (THz) Spectroscopy Probing intermolecular interactions.Direct evidence of non-covalent bonds like cation-π interactions. acs.org

The application of these advanced techniques will provide a comprehensive structural and mechanistic understanding of this compound and its derivatives.

Integration of Multiscale Computational and Experimental Approaches in Pyrazole Research

The synergy between computational modeling and experimental work has become a powerful engine for discovery in medicinal chemistry. nih.gov For pyrazole research, this integration accelerates the design-synthesize-test-analyze cycle.

Density Functional Theory (DFT) calculations are widely used to predict molecular properties such as geometric structures, electronic charge distribution, and spectroscopic signatures (IR, NMR). researchgate.netresearchgate.net These theoretical calculations can help rationalize experimental findings and predict the reactivity and stability of new pyrazole derivatives. For example, DFT can be used to study the tautomeric equilibrium of the pyrazole ring, providing insights that are challenging to obtain experimentally. mdpi.com

Molecular docking simulations are instrumental in predicting how compounds like this compound might bind to specific biological targets, such as protein kinases or enzymes. nih.govrsc.org These in silico studies can prioritize which derivatives to synthesize, saving significant time and resources. Molecular dynamics (MD) simulations can further explore the stability of the ligand-protein complex over time. researchgate.net

The predictive power of these computational tools, when combined with empirical data from synthesis and biological screening, creates a robust feedback loop. For example, an initial experimental screen might identify a moderately active pyrazole compound. Computational studies can then model its interaction with the target protein, suggesting specific structural modifications to enhance binding affinity. These new designs are then synthesized and tested, and the results are used to refine the computational model further. nih.gov

Challenges and Opportunities in the Academic and Industrial Development of Pyrazole-Based Compounds

The journey of a pyrazole-based compound from a laboratory curiosity to a marketable product is fraught with challenges but also rich with opportunities.

Challenges:

Intellectual Property: The pyrazole scaffold is well-established, making it challenging to secure novel composition-of-matter patents without significant structural innovation.

Synthesis Scalability: Transitioning a complex, multi-step synthesis from the milligram scale in an academic lab to the kilogram scale required for industrial production can be difficult and costly. researchgate.net

Target Selectivity: As many pyrazole-containing drugs are kinase inhibitors, achieving high selectivity for the intended target over other structurally similar kinases is a major hurdle to avoid off-target effects. nih.gov

Opportunities:

Therapeutic Versatility: The pyrazole core is a versatile pharmacophore found in drugs for a vast range of diseases, including cancer, inflammation, and infectious diseases, offering broad therapeutic potential. tandfonline.comnih.govnih.gov

Unexplored Chemical Space: Despite its long history, the chemical space around the pyrazole scaffold is far from exhausted. Novel synthetic methods are continuously enabling access to previously inaccessible derivatives. mdpi.com

Agrochemicals and Materials Science: Beyond medicine, pyrazole derivatives have significant applications in agrochemicals and as ligands in coordination chemistry, representing diverse markets. nih.govresearchgate.net

Collaborative Research: The complexity of modern drug discovery encourages collaboration between academic institutions, which excel at fundamental research and innovation, and industrial partners, who possess the resources for large-scale development and commercialization.

For a compound like this compound, the path forward involves leveraging its unique structural features to explore novel biological targets while addressing the inherent challenges of synthesis and selectivity through the application of modern synthetic and computational tools.

Q & A

Q. What are the common synthetic routes for preparing 3-Isopropyl-1-phenyl-1H-pyrazol-5-amine?

  • Methodological Answer : The compound is typically synthesized via cyclization reactions of substituted hydrazides or ketones. For example:
  • Cyclization with POCl₃ : Reacting substituted benzoic acid hydrazides with phosphorus oxychloride (POCl₃) at 120°C under reflux conditions yields pyrazole derivatives. This method is effective for introducing aromatic substituents at the 1-position .
  • Aldol Condensation : Condensation of α,β-unsaturated ketones with aldehydes (e.g., 4-methoxybenzaldehyde) in basic or acidic media can form the pyrazole core. This approach allows modular substitution patterns .
  • Nucleophilic Substitution : Substituting the isopropyl group via reactions with alkyl halides or alcohols in the presence of catalysts like K₂CO₃ can optimize yield .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Critical for confirming the amine (-NH₂) group (δ ~5.0–6.0 ppm in DMSO-d₆) and aromatic/isopropyl protons. ¹³C NMR identifies quaternary carbons (e.g., pyrazole C-5) and substituent effects .
  • IR Spectroscopy : Detects N-H stretching (3200–3400 cm⁻¹) and C-N vibrations (1250–1350 cm⁻¹) .
  • X-ray Crystallography : Resolves crystal packing and bond angles. SHELX software (e.g., SHELXL) is widely used for refinement .

Q. What are the typical chemical reactions involving pyrazol-5-amine derivatives?

  • Methodological Answer :
  • Oxidation : Use KMnO₄ or H₂O₂ to form pyrazole oxides, useful for studying metabolic pathways .
  • Reduction : NaBH₄ or LiAlH₄ reduces the pyrazole ring, enabling access to saturated analogs for biological testing .
  • Electrophilic Substitution : Nitration or halogenation at the phenyl ring modifies electronic properties for structure-activity studies .

Advanced Research Questions

Q. How can researchers optimize reaction yields in the synthesis of substituted pyrazol-5-amine derivatives?

  • Methodological Answer :
  • Design of Experiments (DoE) : Use factorial designs to test variables (temperature, catalyst loading, solvent polarity). For example, POCl₃-mediated cyclization achieves >80% yield at 120°C in anhydrous DMF .
  • Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes while maintaining high purity .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity .

Q. How to resolve contradictions in NMR data for structurally similar pyrazol-5-amine analogs?

  • Methodological Answer :
  • 2D NMR (COSY, HSQC) : Resolves overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings. For example, HSQC distinguishes C-3 and C-5 carbons in the pyrazole ring .
  • Variable Temperature NMR : Reduces signal broadening caused by hydrogen bonding in the amine group .
  • Computational Prediction : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts, aiding assignment .

Q. What computational methods predict the reactivity of this compound in nucleophilic substitutions?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the amine group at C-5 shows high nucleophilicity .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., SN2 vs. SN1 mechanisms in polar aprotic solvents) .
  • Docking Studies : Predict binding affinities for biological targets (e.g., enzymes) by modeling interactions with the isopropyl-phenyl moiety .

Q. How to design assays for evaluating the biological activity of this compound?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Use fluorescence-based kits (e.g., kinase or protease assays) with IC₅₀ determination. The compound’s aromaticity may enhance π-π stacking with active sites .
  • Antimicrobial Testing : Follow CLSI guidelines for MIC (Minimum Inhibitory Concentration) against Gram-positive/negative strains .
  • Cytotoxicity Screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM range) .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activities of pyrazol-5-amine derivatives?

  • Methodological Answer :
  • Meta-Analysis : Compare datasets across studies for consistency in assay conditions (e.g., pH, serum concentration). For example, anti-inflammatory activity may vary due to cell line specificity .
  • SAR Studies : Systematically modify substituents (e.g., isopropyl vs. methyl groups) to isolate key pharmacophores .
  • Reproducibility Checks : Validate results in independent labs using standardized protocols (e.g., OECD guidelines) .

Tables

Q. Table 1: Typical ¹H NMR Shifts for this compound

Proton EnvironmentChemical Shift (δ, ppm)Reference
Pyrazole NH₂5.2–5.8 (broad)
Phenyl ring (ortho/meta)6.8–7.5 (multiplet)
Isopropyl CH(CH₃)₂1.2–1.4 (doublet)

Q. Table 2: Reaction Optimization Parameters

VariableOptimal ConditionYield (%)Reference
Temperature120°C85
CatalystPOCl₃78
SolventAnhydrous DMF82

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.